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12-Hydroxylaurate

Cat. No.: B1243291
M. Wt: 215.31 g/mol
InChI Key: ZDHCZVWCTKTBRY-UHFFFAOYSA-M
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Description

Context and Significance of Hydroxylated Fatty Acids in Biological Pathways

Hydroxylated fatty acids (HFAs) represent a diverse class of lipids characterized by the presence of one or more hydroxyl groups along their carbon chain. gerli.comd-nb.info Although they constitute a relatively small portion of the total fatty acid pool, their importance in biological systems is significant and wide-ranging. gerli.com These molecules are not merely structural components of cell membranes but are active participants in a multitude of physiological and pathological processes. rsc.org The introduction of a hydroxyl group alters the physicochemical properties of the fatty acid, increasing its polarity and potential for hydrogen bonding, which in turn influences its interactions with other molecules and its role within the cell. ontosight.aiontosight.ai

The biological activities of HFAs are often distinct from their non-hydroxylated precursors. rsc.org They are involved in critical functions such as moderating membrane fluidity, participating in cell signaling pathways, and contributing to the defense mechanisms of organisms. rsc.org For instance, certain HFAs act as signaling molecules in processes like inflammation and immune responses. ontosight.aiontosight.ai In plants, they are involved in responses to both biotic and abiotic stressors, with some acting as systemic immune elicitors. frontiersin.org

The position of the hydroxyl group on the fatty acid chain is a key determinant of its function. HFAs are broadly categorized based on the location of this modification:

α-Hydroxy acids (2-hydroxy acids): Found in various plant and animal tissues, including skin lipids and the brain. gerli.com

β-Hydroxy acids (3-hydroxy acids): These are crucial intermediates in the beta-oxidation of fatty acids, a fundamental energy-generating process. ontosight.ai

Mid-chain Hydroxy Fatty Acids: Often products of lipid oxidation, they are implicated in a wide array of physiological processes. rsc.org

ω-Hydroxy Fatty Acids: Formed by the hydroxylation of the terminal methyl group, these are involved in specific metabolic and signaling pathways. researchgate.netuniprot.org

The presence and concentration of specific HFAs can serve as indicators of metabolic status, the extent of lipid oxidation, and the progression of certain diseases. rsc.org Their structural diversity, arising from variations in chain length, degree of saturation, and the position and stereochemistry of the hydroxyl group, allows for a wide spectrum of biological functions. gerli.comontosight.ai

Overview of 12-Hydroxylaurate as a Biosynthesized Metabolite

12-Hydroxydodecanoic acid, commonly known as this compound or ω-hydroxylauric acid, is a hydroxylated derivative of lauric acid, a 12-carbon saturated fatty acid. ontosight.ainih.gov As an ω-hydroxy fatty acid, the hydroxyl group is attached to the 12th and terminal carbon atom. ontosight.aiuniprot.org This modification is primarily catalyzed by cytochrome P450 (CYP) enzymes, specifically those belonging to the CYP4A family. researchgate.netbiomolther.org In humans, CYP4A11 is the principal enzyme responsible for the ω-hydroxylation of fatty acids, including the conversion of lauric acid to this compound in the liver and kidneys. researchgate.netnih.govresearchgate.net

The biosynthesis of this compound is a significant metabolic process, although considered a minor pathway for fatty acid degradation compared to beta-oxidation. researchgate.netmedsciencegroup.com However, its importance increases under certain physiological conditions, such as fasting or in disease states like diabetes. medsciencegroup.com The formation of this compound and other ω-hydroxylated fatty acids can help maintain the balance of lipids within cells and may play a role in protecting membrane integrity from the accumulation of free fatty acids. researchgate.net

Beyond its role in fatty acid metabolism, this compound is recognized as a human metabolite and has been detected in various biological systems, including microorganisms like Trypanosoma brucei and plants such as Pinus radiata. nih.govebi.ac.ukebi.ac.uk In plants, for example, 12-hydroxylauric acid is involved in regulating developmental processes and responses to environmental stresses like drought. frontiersin.org In some bacteria, hydroxylated fatty acids, including derivatives of laurate, are essential components of the lipid A portion of lipopolysaccharide (LPS), which is a critical component of the outer membrane of Gram-negative bacteria. oup.comresearchgate.net

The table below summarizes the key enzymes involved in the biosynthesis of this compound from lauric acid.

Enzyme FamilySpecific Enzyme (Human)SubstrateProductLocation
Cytochrome P450CYP4A11Lauric acid (Dodecanoic acid)This compound (12-Hydroxydodecanoic acid)Liver, Kidney

The enzymatic conversion of lauric acid to this compound is a critical step that introduces a functional group, thereby altering the biological activity of the parent molecule and enabling its participation in a distinct set of metabolic and signaling pathways.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H23O3- B1243291 12-Hydroxylaurate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H23O3-

Molecular Weight

215.31 g/mol

IUPAC Name

12-hydroxydodecanoate

InChI

InChI=1S/C12H24O3/c13-11-9-7-5-3-1-2-4-6-8-10-12(14)15/h13H,1-11H2,(H,14,15)/p-1

InChI Key

ZDHCZVWCTKTBRY-UHFFFAOYSA-M

SMILES

C(CCCCCC(=O)[O-])CCCCCO

Canonical SMILES

C(CCCCCC(=O)[O-])CCCCCO

Synonyms

12-hydroxydodecanoic acid
12-hydroxylauric acid
omega-hydroxylauric acid

Origin of Product

United States

Biosynthesis and Enzymatic Pathways of 12 Hydroxylaurate

Substrate Specificity and Precursors

The generation of 12-hydroxylaurate is dependent on the availability of suitable substrates, with a clear preference for a particular medium-chain fatty acid.

Lauric Acid (Dodecanoic Acid) as Primary Endogenous Substrate

Lauric acid, a 12-carbon saturated fatty acid, serves as the principal endogenous substrate for the synthesis of this compound. nih.govebi.ac.uk In human liver microsomes, lauric acid is efficiently oxidized at its terminal (omega) carbon to produce this compound. nih.gov The enzyme responsible for this reaction, CYP4A11, exhibits a high affinity for lauric acid, as indicated by a low Michaelis-Menten constant (Km) of 4.7 µM. medsciencegroup.com This strong binding affinity underscores the role of lauric acid as the preferred substrate in this metabolic pathway. medsciencegroup.comreactome.org

Other Medium-Chain Fatty Acid Substrates and Related Hydroxylation Products

While lauric acid is the primary substrate, cytochrome P450 enzymes can also hydroxylate other medium-chain fatty acids. genecards.orggoogle.com For instance, myristic acid (a 14-carbon fatty acid) can be converted to its corresponding omega- and (omega-1)-hydroxy fatty acids. ebi.ac.uk Similarly, capric acid (a 10-carbon fatty acid) is metabolized to 9- and 10-hydroxycapric acids. ebi.ac.uk However, the efficiency of this hydroxylation often varies with the chain length of the fatty acid. For example, CYP4A11's catalytic efficiency is highest for dodecanoic acid (lauric acid), followed by tetradecanoic acid (myristic acid), and then decreases for longer chain fatty acids like hexadecanoic acid. uniprot.org

Cytochrome P450 Monooxygenases (CYPs) in Hydroxylation

The hydroxylation of fatty acids is catalyzed by a superfamily of enzymes known as cytochrome P450 monooxygenases (CYPs). mdpi.com These enzymes are heme-containing proteins that play a vital role in the metabolism of a wide array of endogenous and exogenous compounds. genecards.org

Plant Cytochrome P450 Enzymes

Plants also possess a diverse array of cytochrome P450 enzymes capable of hydroxylating fatty acids, which are involved in processes like the synthesis of cutin and suberin, important structural components of the plant cuticle.

Omega-Hydroxylases (e.g., CYP94A1, CYP94B family)

Plant omega-hydroxylases are responsible for the hydroxylation of the terminal methyl group of fatty acids. google.com A prominent example is CYP94A1 from Vicia sativa, which catalyzes the ω-hydroxylation of a range of saturated (C10-C16) and unsaturated fatty acids, with a high turnover rate for lauric acid. researchgate.netuniprot.org The expression of CYP94A1 is notably induced by clofibrate (B1669205), similar to its mammalian counterparts. google.comresearchgate.net The CYP94B family of enzymes also participates in fatty acid hydroxylation. For instance, CYP94B1 and CYP94B3 are known to preferentially catalyze the hydroxylation of jasmonoyl-isoleucine, a plant hormone. researchgate.net

Enzyme Organism Substrate Preference Function
CYP94A1Vicia sativaLaurate > Palmitate > Myristateω-hydroxylation of fatty acids, potential role in cutin synthesis and plant defense. researchgate.netuniprot.org
CYP94B1/B3Arabidopsis thalianaJasmonoyl-isoleucinePreferential hydroxylation (mono-oxygenation). researchgate.net
In-Chain Hydroxylases (e.g., CYP94C1, CYP4Z1)

In-chain hydroxylases introduce hydroxyl groups at positions other than the terminal carbon of the fatty acid chain. CYP94C1 from Arabidopsis thaliana is a fatty-acid-metabolizing enzyme that, when expressed in yeast, converts lauric acid into 12-hydroxylauric acid. nih.gov With longer incubation times, it can further oxidize this product to dodecanedioic acid. nih.gov The transcription of the gene encoding CYP94C1 is upregulated by stressors such as wounding and treatment with methyl jasmonate. nih.gov

Human CYP4Z1, although a mammalian enzyme, exhibits catalytic properties similar to plant in-chain hydroxylases. scispace.com It has been shown to catalyze the in-chain hydroxylation of lauric acid and myristic acid at multiple positions (ω-2, ω-3, ω-4, and ω-5). scispace.comfu-berlin.deuniprot.orgnih.gov

Enzyme Organism Substrate & Products Key Characteristics
CYP94C1Arabidopsis thalianaLauric acid -> 12-hydroxylauric acid -> Dodecanedioic acidInduced by stress, wounding, and methyl jasmonate. nih.gov
CYP4Z1Homo sapiensLauric acid -> Monohydroxylated products (ω-2, ω-3, ω-4, ω-5)Overexpressed in some cancers. scispace.comfu-berlin.deuniprot.orgnih.gov

Cofactor Requirements for CYP-Mediated Hydroxylation (e.g., NADPH, Cytochrome b5, P450 Reductase)

The catalytic activity of cytochrome P450 enzymes is dependent on a supply of electrons, which are provided by specific cofactors and partner proteins. pnas.org The primary electron donor for microsomal P450s is NADPH. pnas.orgmdpi.com The transfer of electrons from NADPH to the P450 enzyme is facilitated by NADPH-cytochrome P450 reductase (CPR). pnas.orgresearchgate.net CPR is a flavoprotein containing both FAD and FMN, which act as electron carriers, accepting a pair of electrons from NADPH and transferring them one at a time to the P450. pnas.orguniprot.org

Cytochrome b5 is another important protein that can modulate P450 activity. nih.gov It can function in several ways: by acting as an allosteric modulator of the P450 enzyme, by donating the second electron required in the catalytic cycle, or by having no effect or even inhibiting the reaction, depending on the specific P450 and substrate. nih.govresearchgate.netfrontiersin.orgnih.gov Cytochrome b5 itself can be reduced by either CPR or by an NADH-dependent cytochrome b5 reductase. frontiersin.org

Cofactor/Protein Function Mechanism
NADPHPrimary electron donorProvides reducing equivalents for the P450 catalytic cycle. pnas.orgmdpi.com
NADPH-Cytochrome P450 Reductase (CPR)Electron transfer proteinShuttles electrons from NADPH to the P450 enzyme via FAD and FMN. pnas.orguniprot.org
Cytochrome b5Modulator of P450 activityCan act as an allosteric effector or an electron donor for the second electron transfer step. nih.govresearchgate.netfrontiersin.orgnih.gov

Other Enzymatic Conversions Involving this compound

Beyond its initial formation, this compound can be further metabolized by other enzymes, particularly in microbial pathways.

Fatty Alcohol Oxidase (FAO) Activity in Microbial Metabolism (e.g., Candida tropicalis)

In the yeast Candida tropicalis, fatty alcohol oxidase (FAO) plays a key role in the ω-oxidation pathway of fatty acids. google.com This enzyme catalyzes the oxidation of ω-hydroxy fatty acids, such as this compound, to the corresponding ω-aldehydes. google.comcapes.gov.brnih.gov This is the second step in the conversion of a fatty acid to a dicarboxylic acid. google.com Candida tropicalis possesses multiple FAO genes, such as FAO1 and FAO2, which encode for enzymes with different substrate specificities. capes.gov.brnih.gov For instance, the FAO1 enzyme has been shown to oxidize ω-hydroxy fatty acids but not 2-alkanols. nih.gov The activity of these enzymes is crucial for the complete catabolism of long-chain fatty acids in this organism. unil.ch

Enzyme Organism Reaction Catalyzed Significance
Fatty Alcohol Oxidase (FAO)Candida tropicalisω-hydroxy fatty acid -> ω-aldehydeSecond step in the ω-oxidation pathway for dicarboxylic acid production. google.comcapes.gov.brnih.gov

Dehydrogenases in Hydroxy Fatty Acid Oxidation (e.g., Glutathione-dependent Formaldehyde (B43269) Dehydrogenase)

Following the hydroxylation of fatty acids, the resulting hydroxy fatty acids can be further metabolized through oxidation, a process often catalyzed by dehydrogenases. A notable enzyme in this pathway is the human glutathione-dependent formaldehyde dehydrogenase (FDH), also known as alcohol dehydrogenase class-3 (ADH3). nih.govacs.org This enzyme is responsible for the NAD+-dependent oxidation of long-chain alcohols and omega-hydroxy fatty acids. drugbank.comhmdb.ca Specifically, it catalyzes the oxidation of 12-hydroxydodecanoic acid (12-HDDA), the acid form of this compound. nih.govacs.org The catalytic mechanism for this oxidation is a random bi-bi reaction, where substrates can bind to the enzyme and products can dissociate in any order. nih.govacs.org

FDH is not solely specific to S-(hydroxymethyl)glutathione; it also acts on other substrates, including omega-hydroxy-fatty acids. nih.gov This suggests a broader role for this enzyme in the detoxification and metabolism of lipid peroxidation products. nih.gov The enzyme is also referred to as S-(hydroxymethyl)glutathione dehydrogenase and is involved in fatty acid omega-oxidation. drugbank.com In humans, this enzyme is a zinc-containing dimer that plays a crucial role in inactivating formaldehyde by metabolizing it to formate. nih.govacs.org

Other dehydrogenases are also involved in the oxidation of hydroxy fatty acids at different positions. For instance, (R)-2-hydroxy-fatty-acid dehydrogenase is an oxidoreductase that acts on the CH-OH group of (R)-2-hydroxystearate, converting it to 2-oxostearate (B1234979) in a reaction important for fatty acid metabolism. ontosight.aiwikipedia.org Similarly, long-chain-3-hydroxyacyl-CoA dehydrogenase catalyzes the NAD+-dependent conversion of a long-chain (3S)-3-hydroxy fatty acyl-CoA to a long-chain 3-oxo-fatty acyl-CoA, a key step in the beta-oxidation pathway. aocs.orgebi.ac.uk

Table 1: Dehydrogenases in Hydroxy Fatty Acid Oxidation

Enzyme Name Alternative Names Substrate(s) Product(s) Function
Glutathione-dependent Formaldehyde Dehydrogenase ADH3, chi-ADH, FDH, ADH5 S-(hydroxymethyl)glutathione, 12-hydroxydodecanoic acid (12-HDDA), long-chain alcohols nih.govdrugbank.comnih.gov Formate, 12-Oxododecanoic acid (12-ODDA) nih.govacs.org Oxidation of omega-hydroxy fatty acids and detoxification. drugbank.comnih.gov
(R)-2-hydroxy-fatty-acid dehydrogenase D-2-hydroxy fatty acid dehydrogenase, 2-hydroxy fatty acid oxidase (R)-2-hydroxystearate, NAD+ wikipedia.org 2-oxostearate, NADH, H+ wikipedia.org Fatty acid metabolism. wikipedia.org
Long-chain-3-hydroxyacyl-CoA dehydrogenase LCHAD long-chain (3S)-3-hydroxy fatty acyl-CoA, NAD+ ebi.ac.uk long-chain 3-oxo-fatty acyl-CoA, NADH, H+ ebi.ac.uk Beta-oxidation of fatty acids. aocs.org

Regioselectivity and Diversification of Hydroxylation Positions

The hydroxylation of fatty acids is a powerful enzymatic reaction that introduces a hydroxyl group at specific carbon atoms along the aliphatic chain. This process is characterized by high regio- and stereoselectivity, which is determined by the specific cytochrome P450 enzyme (CYP) involved. researchgate.net The position of hydroxylation is crucial as it dictates the chemical properties and biological role of the resulting hydroxy fatty acid. Enzymes can direct hydroxylation to the terminal (omega, ω) carbon, or to subterminal positions such as ω-1, ω-2, and ω-3. nih.govresearchgate.net

The ability of different P450 enzymes to hydroxylate fatty acids at various positions demonstrates the diversification of this enzymatic function. While some enzymes are highly specific for one position, others can produce a mixture of regioisomers. nih.gov For example, P450BM-3 from Bacillus megaterium can hydroxylate lauric acid at the ω-1, ω-2, and ω-3 positions. nih.gov The regioselectivity can also be influenced by the fatty acid's chain length. nih.govresearchgate.net Engineering the active sites of these enzymes can further alter their regioselectivity, highlighting the potential to create biocatalysts for the production of specific hydroxy fatty acids. engconfintl.org

Terminal (Omega) Hydroxylation

Terminal, or omega (ω), hydroxylation is the oxidation of the methyl group at the end of the fatty acid chain furthest from the carboxyl group. wikipedia.org This reaction is a key step in the ω-oxidation pathway, which serves as an alternative to β-oxidation for fatty acid degradation. nih.gov The product of lauric acid (a C12 fatty acid) omega-hydroxylation is 12-hydroxylauric acid (also known as 12-hydroxydodecanoic acid). researchgate.netebi.ac.uk

Several families of cytochrome P450 monooxygenases are known to catalyze this reaction. The CYP4 family in mammals and the CYP153 family in bacteria are prominent examples of fatty acid ω-hydroxylases. wikipedia.orgnih.govuni-stuttgart.de

CYP4 Family: In mammals, the CYP4 family of enzymes preferentially catalyzes the ω-hydroxylation of fatty acids. nih.govnih.gov These enzymes show preferences for different chain lengths; for instance, CYP4A subfamilies metabolize medium-chain fatty acids (C10-C16). nih.gov Rat kidney CYP4A3, for example, oxidizes lauric acid to produce both this compound (76% of total products) and 11-hydroxylaurate. acs.org Human CYP4A11 also catalyzes the 12-hydroxylation of lauric acid. ebi.ac.uk

CYP153 Family: The bacterial enzyme CYP153A from Marinobacter aquaeolei is a promising catalyst for the terminal hydroxylation of medium-chain fatty acids due to its high regioselectivity. uni-stuttgart.de

Plant CYPs: Certain plant P450s also exhibit ω-hydroxylase activity. CYP78A1 from Zea mays has been identified as a lauric acid 12-monooxygenase. researchgate.net

The ω-hydroxylated fatty acids, like this compound, can be further oxidized to dicarboxylic acids. nih.gov

Table 2: Enzymes Catalyzing Terminal (ω) Hydroxylation of Lauric Acid

Enzyme Organism Family Product(s) Notes
CYP4A3 Rat (Kidney) CYP4 This compound (76%), 11-hydroxylaurate (24%) acs.org Demonstrates primary ω-hydroxylation with some ω-1 activity. acs.org
CYP4A11 Human CYP4 This compound ebi.ac.uk Endogenous substrate is lauric acid. ebi.ac.uk
CYP153A Marinobacter aquaeolei CYP153 ω-hydroxy fatty acids uni-stuttgart.de High regioselectivity for terminal hydroxylation of medium-chain fatty acids. uni-stuttgart.de
CYP78A1 Zea mays CYP78 This compound researchgate.net Identified as a lauric acid 12-monooxygenase. researchgate.net

Subterminal (Omega-1, Omega-2, etc.) Hydroxylation

Subterminal hydroxylation occurs at positions close to the terminal methyl group, such as the ω-1, ω-2, and ω-3 carbons. This type of reaction is catalyzed by a different set of cytochrome P450 enzymes, which possess active sites that position the fatty acid substrate for oxidation at these internal carbons.

A well-studied example is P450 BM-3 (CYP102A1) , a soluble, catalytically self-sufficient enzyme from Bacillus megaterium. nih.govresearchgate.netuniprot.org P450 BM-3 hydroxylates medium to long-chain fatty acids, including lauric acid, at the ω-1, ω-2, and ω-3 positions. nih.govuniprot.org For lauric acid, it is preferentially metabolized to its ω-1 hydroxy counterpart. nih.govresearchgate.net The enzyme's regioselectivity is dependent on the substrate's chain length. nih.govresearchgate.net While it actively hydroxylates C12 to C16 fatty acids, it shows no activity towards capric acid (C10). nih.govresearchgate.net

Other microbial and plant enzymes also perform subterminal hydroxylation:

Fusarium oxysporum P450: A P450-dependent enzyme system from this fungus catalyzes the subterminal hydroxylation of fatty acids. For lauric acid, it produces a mixture of 9-, 10-, and 11-hydroxydodecanoic acids (corresponding to ω-3, ω-2, and ω-1 positions, respectively). nih.govjst.go.jp

CYP709C1: This plant P450 from wheat can hydroxylate fatty acids with chain lengths from C12 to C18 at the ω-1 and ω-2 positions. nih.gov

CYP76A4: A novel P450 from Petunia hybrida, when expressed in yeast, was found to catalyze the (ω-1)-hydroxylation of lauric acid. tandfonline.com

CYP77A6: This P450 from Arabidopsis thaliana produces a mix of 8-, 9-, 10-, and 11-hydroxylaurate from lauric acid. pnas.org

Table 3: Enzymes Catalyzing Subterminal Hydroxylation of Lauric Acid

Enzyme Organism Family Product(s) from Lauric Acid Notes
P450 BM-3 (CYP102A1) Bacillus megaterium CYP102 ω-1, ω-2, ω-3 hydroxy analogs nih.govuniprot.org Preferentially metabolizes lauric acid to its ω-1 hydroxy counterpart. nih.govresearchgate.net
P450 Fusarium oxysporum Fungal P450 9-, 10-, and 11-hydroxydodecanoic acids nih.gov Corresponds to ω-3, ω-2, and ω-1 hydroxylation. nih.gov
CYP709C1 Wheat CYP709 ω-1 and ω-2 hydroxy analogs nih.gov Metabolizes fatty acids from C12 to C18. nih.gov
CYP76A4 Petunia hybrida CYP76 (ω-1)-hydroxylated lauric acid tandfonline.com
CYP77A6 Arabidopsis thaliana CYP77 8-, 9-, 10-, and 11-hydroxylaurate pnas.org

Metabolic Fates and Downstream Products of 12 Hydroxylaurate

Dicarboxylic Acid Formation (e.g., Dodecanedioic Acid)

The conversion of 12-hydroxylaurate to a dicarboxylic acid is a critical step in the ω-oxidation pathway, which primarily occurs in the endoplasmic reticulum of liver and kidney cells. This pathway serves as an alternative to β-oxidation, particularly for medium-chain fatty acids, and facilitates their solubilization for excretion or further metabolism. mdpi.comnih.gov

The process begins with the ω-hydroxylation of a fatty acid like lauric acid by a cytochrome P450-dependent monooxygenase system, yielding this compound. rhea-db.orgnih.gov Subsequently, this compound undergoes a two-step oxidation process. The terminal hydroxyl group is first oxidized to an aldehyde by an alcohol dehydrogenase, and then further oxidized to a carboxylic acid by an aldehyde dehydrogenase. hmdb.ca This sequence of reactions results in the formation of dodecanedioic acid, a 12-carbon α,ω-dicarboxylic acid.

Studies in microorganisms such as Corynebacterium sp. have demonstrated the accumulation of dodecanedioic acid from dodecane, confirming this compound as a pivotal intermediate. researchgate.net The kinetic properties of the involved enzymes in these organisms favor the formation of dicarboxylic acid from this compound. The resulting dicarboxylic acids can then be transported into peroxisomes for chain shortening via β-oxidation. medsciencegroup.commdpi.com

Table 1: Enzymatic Conversion of Lauric Acid to Dodecanedioic Acid

Step Precursor Enzyme Class Intermediate/Product Cellular Location
1 Lauric Acid Cytochrome P450 Monooxygenase (e.g., CYP4A11) This compound Endoplasmic Reticulum
2 This compound Alcohol Dehydrogenase 12-oxododecanoic acid (aldehyde) Cytosol/Endoplasmic Reticulum

Incorporation into Complex Lipids (e.g., Phosphatidylcholine)

Research indicates that hydroxylated fatty acids, including this compound, can be incorporated into complex lipid structures. This process integrates them into cellular membranes and signaling lipid pools. Evidence from studies using castor microsomes has shown the incorporation of both laurate and hydroxylaurate into phosphatidylcholines and acylglycerols. osti.govresearchgate.net

The incorporation of a similar molecule, 12(S)-hydroxyeicosatetraenoic acid (12-HETE), into membrane phospholipids (B1166683) has been extensively studied. In various cell types, 12-HETE is predominantly incorporated into phosphatidylcholine (PC). nih.govnih.gov Once integrated, these modified phospholipids can act as precursors for second messengers. For instance, 12-HETE-containing phosphatidylcholine can be hydrolyzed to produce 12-HETE-containing diacylglycerol (DAG), an active signaling molecule. nih.govnih.gov This demonstrates that the incorporation of hydroxylated fatty acids into phospholipids can lead to the generation of novel, biologically active lipid mediators. In bovine pulmonary artery endothelial cells, 12(S)-HETE was found to be incorporated at the sn-2 position of the glycerol (B35011) backbone of phosphatidylcholine. nih.gov

In bacterial systems, hydroxylated fatty acids are also essential components of complex lipids. For example, 2-hydroxylaurate and 3-hydroxylaurate (B1260184) are incorporated into the structure of Lipid A, the lipid anchor of lipopolysaccharide in Gram-negative bacteria. oup.comresearchgate.net

Table 2: Examples of Hydroxylated Fatty Acid Incorporation into Complex Lipids

Hydroxylated Fatty Acid Complex Lipid Biological System Finding
Hydroxylaurate Phosphatidylcholine, Acylglycerols Castor microsomes Demonstrated incorporation into major lipid classes. osti.govresearchgate.net
12(S)-HETE Phosphatidylcholine (PC), Phosphatidylethanolamine (PE) Rat liver epithelial cells Predominant incorporation into PC, leading to the formation of active 12-HETE-containing diacylglycerol. nih.gov

Beta-Oxidation of Hydroxylated Fatty Acids

Beta-oxidation is the primary catabolic process for breaking down fatty acids to produce acetyl-CoA. wikipedia.org The canonical pathway occurs in the mitochondria and involves a four-step cycle: FAD-dependent dehydrogenation, hydration, NAD+-dependent oxidation, and thiolytic cleavage. mdpi.comwikipedia.org

While standard fatty acids are primarily metabolized in the mitochondria, hydroxylated fatty acids and their dicarboxylic acid derivatives often undergo β-oxidation in peroxisomes. nih.govmedsciencegroup.com This is particularly relevant for the dicarboxylic acids formed from ω-oxidation. Peroxisomal β-oxidation differs slightly from the mitochondrial process; for instance, the initial dehydrogenation step is catalyzed by an acyl-CoA oxidase that transfers electrons directly to oxygen, producing hydrogen peroxide (H₂O₂). nih.gov

Studies on 12-hydroxyeicosatetraenoic acid (12-HETE) have shown that it undergoes β-oxidation in mouse peritoneal macrophages, with evidence suggesting the process occurs in peroxisomes. nih.gov This is supported by the observation that inhibiting mitochondrial fatty acid oxidation had only a minor effect on the breakdown of 12-HETE. nih.gov The β-oxidation of dicarboxylic acids like dodecanedioic acid can proceed from either end of the molecule, progressively shortening the carbon chain and ultimately yielding shorter-chain dicarboxylic acids, succinyl-CoA, and acetyl-CoA. medsciencegroup.commdpi.com

Table 3: Comparison of Mitochondrial and Peroxisomal Beta-Oxidation

Feature Mitochondrial β-Oxidation Peroxisomal β-Oxidation
Primary Substrates Medium and long-chain fatty acids Very-long-chain fatty acids, branched fatty acids, dicarboxylic acids
First Enzyme Acyl-CoA Dehydrogenase Acyl-CoA Oxidase
Electron Acceptor (Step 1) FAD (forming FADH₂) O₂ (forming H₂O₂)
Energy Yield Higher; linked directly to electron transport chain Lower; initial energy is lost as heat from H₂O₂ breakdown

| Endpoint | Complete oxidation to acetyl-CoA | Chain shortening; products (short-chain acyl-CoAs) are often sent to mitochondria for completion |

Role in Mitochondrial Fatty Acid Synthesis (as 3-Hydroxylaurate)

Mitochondria possess their own fatty acid synthesis (mtFAS) pathway, which is distinct from the high-capacity cytosolic fatty acid synthase (FAS) system. nih.govplos.org While the primary and most established function of mtFAS is the production of octanoyl-ACP for lipoic acid synthesis, research suggests it also produces longer-chain fatty acids. nih.govnih.gov

Early investigations into the products of mtFAS in the fungus Neurospora crassa identified 3-hydroxymyristate (C14) and 3-hydroxylaurate (C12) as major products. nih.gov More recent studies have continued to suggest that 3-hydroxylaurate is a potential, though not definitively settled, product of the mammalian mtFAS pathway. nih.govresearchgate.net

The mtFAS pathway involves a series of individual enzymes that catalyze the elongation of an acyl chain attached to an acyl carrier protein (ACP). plos.org A key intermediate in each elongation cycle is a 3-hydroxyacyl-ACP. nih.gov This intermediate is typically dehydrated by 3-hydroxyacyl-ACP dehydratase (HTD2) to continue the synthesis cycle. nih.govresearchgate.net The presence of 3-hydroxylaurate as a detectable product suggests that it may be released from the pathway before the full synthesis cycle is completed or that it serves a specific, yet-to-be-fully-elucidated function within the mitochondria. nih.gov

Table 4: Key Components of the Mitochondrial Fatty Acid Synthesis (mtFAS) Pathway

Component Name/Type Role
Precursors Acetyl-CoA, Malonyl-CoA Provide the initial carbon units for synthesis. plos.org
Carrier Protein Acyl Carrier Protein (ACP) Carries the growing fatty acid chain between enzymes. plos.org
Key Intermediate 3-Hydroxyacyl-ACP Formed after the reduction of 3-ketoacyl-ACP. nih.gov
Key Enzyme 3-Hydroxyacyl-ACP dehydratase (HTD2) Dehydrates the 3-hydroxyacyl-ACP intermediate. researchgate.net
Established Product Octanoyl-ACP Precursor for lipoic acid synthesis. nih.gov

| Proposed Product | 3-Hydroxylaurate | Identified in early studies as a major product of mtFAS. nih.govresearchgate.net |

Biological Functions and Mechanistic Roles of 12 Hydroxylaurate

Roles in Plant Physiology

In the realm of plant physiology, 12-hydroxylaurate and other hydroxylated fatty acids are integral to several key processes that ensure plant survival and interaction with the environment.

Essentiality in Cuticle Biosynthesis

The plant cuticle is an essential extracellular lipid layer that covers the aerial surfaces of plants, providing protection against water loss, UV radiation, and pathogen invasion. nih.gov This protective barrier is primarily composed of a cutin polymer matrix and waxes. nih.gov Cutin is a polyester (B1180765) composed mainly of C16 and C18 hydroxylated fatty acids. biorxiv.orgmdpi.com

The biosynthesis of cutin is a complex process involving the hydroxylation of fatty acids. frontiersin.org Cytochrome P450-dependent fatty acid hydroxylases are responsible for producing these hydroxy-fatty acids. researchgate.net Specifically, ω-hydroxylases catalyze the hydroxylation at the terminal methyl group of fatty acids, a crucial step in forming cutin monomers. researchgate.netgoogleapis.com These hydroxylated fatty acids are then esterified to form the cutin polymer. mdpi.com The proper formation and integrity of the cuticle are vital for plant health, and any disruption in the synthesis of its components, including hydroxylated fatty acids, can lead to increased susceptibility to environmental stresses. googleapis.comnih.gov

Table 1: Key Components and Enzymes in Cuticle Biosynthesis

Component/Enzyme Function Relevant Plant Process
Cutin A polymer of hydroxylated fatty acids forming the main structural component of the cuticle. biorxiv.orgmdpi.com Protection against water loss and environmental stress. nih.govgoogleapis.com
Waxes A mixture of very long-chain fatty acids and other lipids embedded in the cutin matrix. nih.govmdpi.com Enhances the barrier properties of the cuticle. nih.gov
Cytochrome P450 Hydroxylases Enzymes that catalyze the hydroxylation of fatty acids, creating cutin precursors. researchgate.net Biosynthesis of cutin monomers. frontiersin.orgresearchgate.net
ω-hydroxylases A specific type of cytochrome P450 that hydroxylates the terminal carbon of fatty acids. researchgate.netgoogleapis.com A key step in producing monomers for the cutin polymer. googleapis.com

Involvement in Plant Signaling Pathways

Hydroxylated fatty acids, including derivatives of lauric acid, are not just structural components; they also function as signaling molecules in plants. google.com These lipid-derived signals can activate various plant defense pathways. google.com For instance, the presence of hydroxylated fatty acids can act as elicitors, triggering defense mechanisms against pathogens. googleapis.comgoogle.com

Research has shown that oxygenated fatty acids, or oxylipins, are produced in response to both developmental cues and environmental stresses. nih.gov These molecules can modulate various aspects of plant defense and innate immunity. nih.gov While the specific signaling cascades initiated by this compound are still being fully elucidated, it is clear that hydroxylated fatty acids are part of a complex signaling network that allows plants to respond to their environment. This includes responses to both biotic and abiotic stressors, highlighting the dual role of these compounds in structure and signaling. nih.govnih.gov

Contribution to Plant Defense Responses Against Biotic Stressors

Plants have developed sophisticated defense mechanisms to protect themselves from a wide range of pathogens and herbivores. nih.gov A key part of this defense involves the production of specialized metabolites, many of which are derived from fatty acids. nih.govnih.gov Hydroxylated fatty acids have been shown to possess antimicrobial properties and can directly inhibit the growth of pathogens. google.com

Upon pathogen attack, plant cell membranes are damaged, leading to the release of free fatty acids, which can then be oxygenated to form various defense compounds. nih.gov The manipulation of fatty acid hydroxylation in plants can, therefore, affect their resistance to pathogens. googleapis.comgoogle.com For example, increasing the production of hydroxylated fatty acids may enhance a plant's ability to fend off microbial infections. google.com In the model plant Arabidopsis thaliana, medium-chain 3-hydroxylated fatty acids (C8 to C12) have been found to activate innate immunity through a specific receptor-like kinase, demonstrating a direct link between these lipid molecules and the plant's defense system. researchgate.net

Roles in Microbial Systems

In the microbial world, particularly in Gram-negative bacteria, this compound and its isomers are involved in crucial modifications of the outer membrane, which have significant implications for bacterial survival and resistance to antimicrobial agents.

Modification of Bacterial Lipid A and Outer Membrane Remodeling

The outer membrane of Gram-negative bacteria is a formidable barrier, with its outer leaflet primarily composed of lipopolysaccharide (LPS). oup.commicrobiologyresearch.org The anchor of LPS in the membrane is a molecule called Lipid A, which is a major determinant of the membrane's properties and its interaction with the host immune system. oup.commicrobiologyresearch.org

Bacteria can modify the structure of their Lipid A in response to environmental cues, a process known as outer membrane remodeling. oup.comasm.org This often involves the addition or removal of acyl (fatty acid) chains. In several bacterial species, including Pseudomonas aeruginosa and Vibrio cholerae, hydroxylaurate moieties are incorporated into the Lipid A structure. oup.compnas.org For instance, P. aeruginosa adds a 2-hydroxylaurate to its Lipid A. oup.com This modification is carried out by specific enzymes, such as the LpxO hydroxylase, and can be influenced by environmental factors like temperature. microbiologyresearch.orgasm.org These structural changes to Lipid A can alter the fluidity and permeability of the outer membrane. asm.orgacs.org

Table 2: Lipid A Modification and its Consequences in Bacteria

Bacterial Species Lipid A Modification Consequence
Pseudomonas aeruginosa Addition of 2-hydroxylaurate. oup.com Altered membrane remodeling and potential changes in virulence. oup.comasm.org
Vibrio cholerae Incorporation of 3-hydroxylaurate (B1260184). pnas.orgmdpi.com Increased resistance to antimicrobial peptides. pnas.orgmdpi.com
Bordetella bronchiseptica Presence of a 2-hydroxylaurate group. nih.gov Influences the endotoxicity of LPS. nih.gov

Contribution to Antimicrobial Resistance Mechanisms

The modification of Lipid A with hydroxylaurate is a key strategy used by some bacteria to resist antimicrobial peptides (AMPs), which are a crucial part of the host's innate immune defense. mdpi.commdpi.com Cationic AMPs target the negatively charged bacterial surface, leading to membrane disruption and cell death. mdpi.com

By altering the structure of their Lipid A, bacteria can reduce the net negative charge of their outer membrane, thereby repelling cationic AMPs. In Vibrio cholerae, the presence of a 3-hydroxylaurate on Lipid A is necessary for resistance to the antimicrobial peptide polymyxin. pnas.orgmdpi.com The hydroxyl group itself is a critical feature for this resistance. pnas.org Similarly, in Bordetella bronchiseptica, the presence or absence of a 2-hydroxylaurate group on Lipid A, a modification mediated by the enzyme LpxL1, significantly impacts the bacterium's susceptibility to cationic antimicrobial peptides. nih.gov This demonstrates that the hydroxylation of laurate in Lipid A is a targeted evolutionary adaptation that contributes to the survival of pathogenic bacteria in the host environment by providing a defense against the immune system's chemical arsenal. pnas.orgmdpi.comnih.gov Bacteria employ various mechanisms to resist antimicrobials, including limiting drug uptake, modifying the drug target, inactivating the drug, and actively pumping the drug out of the cell. frontiersin.orgnih.gov The modification of the cell surface, as seen with this compound, is a prime example of these sophisticated resistance strategies. pnas.orgmdpi.com

Influence on Host Immune Evasion in Pathogenic Bacteria

Pathogenic bacteria have developed sophisticated strategies to evade the host's immune system, ensuring their survival and propagation within the host. asm.orgimmunology.orgnih.govnih.gov These strategies include modifying their cell surfaces, secreting proteins to inhibit or degrade host immune factors, and mimicking host molecules. asm.org One of the key battlegrounds in the host-pathogen interaction is the bacterial cell surface, particularly the lipopolysaccharide (LPS) in Gram-negative bacteria.

The lipid A component of LPS is a potent activator of the host's innate immune response, primarily through Toll-like receptor 4 (TLR4). The structure of lipid A, including its acylation pattern with various fatty acids, is crucial in determining the extent of this immune activation. In some pathogenic bacteria, such as Neisseria meningitidis, the lipid A structure includes β-hydroxylaurate (a stereoisomer of this compound) as part of its acyloxyacyl linkages. aai.org

Alterations in the structure of lipid A, including the number of phosphoryl groups, can modulate the pathogen's interaction with the host immune system. aai.org This modulation can influence the activation of downstream signaling pathways, such as those dependent on MyD88 and TRIF, ultimately affecting the production of pro-inflammatory cytokines. aai.org By modifying their lipid A structure, these pathogens can potentially dampen the host's immune response, facilitating bacterial infection and survival. aai.org While direct studies on this compound's role in immune evasion are ongoing, the presence of its isomers in the lipid A of pathogenic bacteria suggests a potential role in modulating host-pathogen interactions.

Production in Specific Microorganisms

This compound is not only a component of complex bacterial structures but is also produced by certain microorganisms through their metabolic pathways.

Corynebacterium sp.

Species of Corynebacterium are known to produce dicarboxylic acids from n-alkanes. researchgate.net For instance, Corynebacterium sp. strain 7E1C can produce dodecanedioic acid when grown on dodecane. researchgate.net The metabolic pathway involves the ω-oxidation of the n-alkane. The terminal methyl group of the alkane is first hydroxylated to form a primary alcohol, which is then further oxidized to an aldehyde and then to a carboxylic acid, resulting in a dicarboxylic acid. google.com this compound is a key intermediate in this pathway, formed from the initial hydroxylation of lauric acid. researchgate.net The enzymatic activities and substrate specificities of alcohol dehydrogenases and β-oxidation within the organism are consistent with the accumulation of dodecanedioic acid from dodecane. researchgate.net

Trypanosoma brucei

The parasite Trypanosoma brucei, the causative agent of African trypanosomiasis, has unique fatty acid synthesis pathways. nih.govnih.govnih.gov It has been reported that 12-hydroxydodecanoic acid is present in Trypanosoma brucei. nih.govnih.gov These parasites can synthesize fatty acids de novo using enzymes called elongases. nih.govplos.org They can also take up and modify fatty acids from their host environment. plos.org The presence of this compound suggests it may play a role in the parasite's lipid metabolism, which is essential for its growth and pathogenesis. nih.govplos.orgmicrobialcell.com

Roles as a Metabolite in Mammalian Systems

Presence as an Endogenous Metabolite of Lauric Acid

In mammalian systems, this compound is recognized as an endogenous metabolite of lauric acid. nih.govnih.govchemicalbook.comebi.ac.uk Lauric acid, a medium-chain saturated fatty acid, undergoes ω-oxidation, a metabolic pathway that occurs primarily in the liver and kidneys. researchgate.net This process is catalyzed by cytochrome P450 enzymes, specifically the CYP4A family. researchgate.netahajournals.org CYP4A11, in particular, is a key enzyme in humans that catalyzes the ω-hydroxylation of lauric acid to form this compound. ebi.ac.ukresearchgate.netahajournals.org This metabolite can be further oxidized to a dicarboxylic acid. researchgate.net

Modulation of Specific Enzyme Activities

This compound, as a product of lauric acid metabolism, is intertwined with the activity of the enzymes that produce it. The conversion of lauric acid to this compound is a key reaction used to assess the activity of CYP4A enzymes. ahajournals.orgahajournals.org For example, studies on the CYP4A11 enzyme have used the rate of this compound formation to characterize its catalytic activity and the effects of genetic polymorphisms. ahajournals.org A functional variant of CYP4A11 was shown to have a reduced capacity to convert lauric acid to this compound. ahajournals.org Furthermore, compounds like clofibrate (B1669205) have been shown to induce the ω-hydroxylation of lauric acid to this compound in the renal cortex and outer medulla. ahajournals.org Saturated fatty acids, including lauric acid, can induce the expression of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, through a Toll-like receptor 4 (TLR4) dependent pathway. capes.gov.br

Table of Research Findings on this compound

Organism/System Role/Function of this compound Key Enzymes Involved Significance
Pathogenic Bacteria (e.g., Neisseria) Component of Lipid A in LPS, potentially influencing host immune evasion.AcyltransferasesModulation of host immune response. aai.org
Corynebacterium sp. Intermediate in the production of dodecanedioic acid from dodecane.Cytochrome P450 monooxygenase, Alcohol dehydrogenaseBiotransformation of alkanes. researchgate.nettandfonline.com
Trypanosoma brucei Identified as a metabolite.Fatty acid elongases, DesaturasesPotential role in parasite lipid metabolism and pathogenesis. nih.govnih.govnih.govplos.orgplos.orgmicrobialcell.com
Mammalian Systems (Liver, Kidney) Endogenous metabolite of lauric acid via ω-oxidation.Cytochrome P450 (CYP4A11)Fatty acid metabolism and detoxification. nih.govchemicalbook.comebi.ac.ukresearchgate.netahajournals.org
Mammalian Enzyme Regulation Product and indicator of CYP4A11 activity.Cytochrome P450 (CYP4A11)Tool for studying enzyme kinetics and the effects of modulators. ahajournals.orgahajournals.org

Advanced Analytical Methodologies for 12 Hydroxylaurate Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for isolating 12-hydroxylaurate from other fatty acids and metabolites, enabling accurate quantification. High-performance liquid chromatography and gas chromatography are the most prominently used techniques, each with specific advantages for this compound research.

High-Performance Liquid Chromatography (HPLC) with Radiometric Detection

High-Performance Liquid Chromatography (HPLC) coupled with radiometric detection is a highly sensitive method for quantifying this compound, particularly in enzymatic studies. This technique is often employed to measure the activity of enzymes like cytochrome P450s, which are involved in the hydroxylation of fatty acids.

A common application involves the use of radiolabeled substrates, such as ¹⁴C-labeled lauric acid. When incubated with an enzyme source, like human liver microsomes or cDNA-expressed CYP4A11, the lauric acid is converted to 12-hydroxylauric acid. The resulting mixture is then separated using a reverse-phase HPLC system, typically with a C18 column. A gradient elution, for example, moving from 30% acetonitrile (B52724) and 2 mM perchloric acid to 100% methanol, effectively separates the fatty acid substrate from its hydroxylated product. The eluent is passed through a scintillation counter, which detects the radioactivity, allowing for precise quantification of the formed this compound. This method is noted for its high sensitivity and its ability to be used for routine determinations of fatty acid hydroxylase activities.

While effective, traditional HPLC methods can sometimes be hampered by long analysis times and challenges in resolving closely related hydroxylated fatty acid isomers. However, the specificity and sensitivity of radiometric detection make it a valuable tool in mechanistic studies of fatty acid metabolism.

Gas Chromatography (GC) for Fatty Acid Methyl Esters

Gas Chromatography (GC) is a cornerstone technique for the analysis of fatty acids, including this compound. To make the fatty acids suitable for GC analysis, they are typically converted into their more volatile fatty acid methyl esters (FAMEs). This derivatization step is crucial for achieving good chromatographic separation and detection.

GC coupled with a Flame Ionization Detector (GC-FID) is a widely used setup for the quantitative analysis of FAMEs. The separation is commonly performed on capillary columns, such as those with a polyethylene (B3416737) glycol (PEG) or a cyanopropyl polysiloxane stationary phase, which can resolve a wide range of FAMEs based on their chain length and degree of unsaturation. For instance, a method might involve injecting the FAMEs onto a DB-1 or similar column with a temperature program that ramps up to around 225-340°C.

The analysis of hydroxylated FAMEs like 12-hydroxylauroylmethylester can sometimes be challenging due to their polarity. To improve their chromatographic behavior and prevent peak broadening, a further derivatization step, such as silylation to form trimethylsilyl (B98337) (TMS) ethers, is often employed. This process enhances the volatility and thermal stability of the hydroxylated compounds, leading to sharper peaks and more accurate quantification. GC-FID provides robust and reproducible quantification, with linearity often observed over a significant concentration range.

Mass Spectrometry (MS) Applications for Identification and Characterization

Mass spectrometry (MS) is an indispensable tool for the definitive identification and structural characterization of 1

LCMS for Metabolomic Profiling and Detection

Spectrophotometric and Fluorimetric Assays for Enzymatic Activity

The quantification of enzymatic activity responsible for the production of this compound, primarily catalyzed by cytochrome P450 (CYP) enzymes of the CYP4A subfamily, relies on sensitive and precise analytical methods. Spectrophotometric and fluorimetric assays are key techniques in this regard, often used to determine kinetic parameters and assess the influence of various factors on enzyme function.

A common spectrophotometric approach involves monitoring the consumption of the cofactor NADPH, which is oxidized during the hydroxylation reaction. The decrease in absorbance at 340 nm, corresponding to NADPH oxidation, provides an indirect measure of enzyme activity. However, this method can be susceptible to interference from other NADPH-utilizing enzymes present in biological samples like microsomes.

Fluorimetric assays offer enhanced sensitivity and specificity. researchgate.net A widely used strategy involves the derivatization of the carboxyl group of the fatty acid substrate and its metabolites with a fluorescent tag. nih.gov One such method uses 4-bromomethyl-6,7-dimethoxycoumarin (B14644) for derivatization, followed by separation using high-performance liquid chromatography (HPLC). researchgate.net This allows for the precise measurement of both the ω-hydroxylated product (this compound) and the (ω-1)-hydroxylated product (11-hydroxylaurate). researchgate.net This technique has proven to be a sensitive and suitable replacement for older assays that used radioactive compounds. researchgate.net Another fluorescence labeling reagent, 3-bromomethyl-7-methoxy-1,4-benzoxazin-2-one (B52653) (BrMB), has also been successfully used for the sensitive nonradioisotopic measurement of microsomal lauric acid ω-hydroxylation activity. nih.gov

These assays are crucial for determining key enzymatic parameters. For instance, in studies of human liver microsomes, analysis of the lauric acid ω-hydroxylation reaction revealed Michaelis-Menten kinetics. nih.gov Similarly, fluorimetric assays have been used to study the inhibitory effects of various compounds on this compound formation. frontiersin.org

Table 1: Kinetic Parameters for Lauric Acid Hydroxylation

Enzyme SourceParameterValueReference
Human Liver Microsomes (CYP4A11)Km for Laurate48.9 µM nih.gov
Human Liver Microsomes (CYP4A11)Vmax3.72 nmol/min/nmol P450 nih.gov
Reconstituted Human CYP4A11Turnover Rate (ω-hydroxylation)45.7 nmol/min/nmol P450 nih.gov
Reconstituted Human CYP4A11Turnover Rate (ω-1 hydroxylation)5.4 nmol/min/nmol P450 nih.gov
CYP4A11 SupersomesKm for Laurate11.8 µM frontiersin.org
CYP4A11 SupersomesVmax35.8 nmol/min/nmol P450 frontiersin.org

Immunochemical Techniques for Enzyme Characterization (e.g., Western Blotting)

Immunochemical techniques are indispensable for identifying, quantifying, and characterizing the specific enzymes responsible for lauric acid ω-hydroxylation. These methods utilize antibodies that specifically recognize and bind to target proteins, such as CYP4A11, the major lauric acid ω-hydroxylase in human liver microsomes. nih.govgenecards.org

Western blotting is a primary immunochemical technique used in this context. It involves separating proteins from a sample (e.g., human liver microsomes) by size using gel electrophoresis, transferring them to a membrane, and then probing the membrane with specific antibodies. nih.gov For example, antibodies raised against rat CYP4A1 have been used to detect a cross-reactive protein of approximately 52 kDa in human liver microsomes, which was subsequently identified as CYP4A11. nih.govgenecards.org This technique allows for the estimation of the relative amount of a specific CYP isoform in different samples. nih.gov

Beyond identification, immunochemical methods are critical for establishing a direct link between a specific enzyme and its catalytic function. This is often achieved through antibody inhibition experiments. nih.gov In these studies, microsomes are incubated with antibodies specific to a particular CYP isoform prior to the enzymatic assay. If the antibody inhibits the formation of this compound, it provides strong evidence that the targeted enzyme is responsible for the reaction. For instance, incubation of human liver microsomes with antibodies raised against CYP4A11 resulted in a nearly 85% inhibition of laurate ω-hydroxylase activity, while the (ω-1)-hydroxylase activity remained unaffected. nih.gov This demonstrated the principal role of CYP4A11 in the ω-hydroxylation of lauric acid.

Furthermore, by combining Western blot analysis with activity assays across multiple samples, researchers can perform correlation analyses. A strong correlation between the immunochemically determined content of a CYP isoform and the rate of this compound formation provides compelling evidence for that enzyme's role. nih.gov A strong correlation (r = 0.89) was found between the amount of CYP4A11 protein and lauric acid ω-hydroxylase activity in liver samples from 11 different human subjects. nih.gov

Table 2: Summary of Immunochemical Findings for Lauric Acid ω-Hydroxylase

TechniqueTarget Enzyme/AntibodySample SourceKey FindingReference
Western BlottingAnti-rat CYP4A1Human Liver MicrosomesIdentified a cross-reactive 52 kDa protein, later confirmed as CYP4A11. nih.govgenecards.org
Antibody InhibitionAnti-CYP4A11Human Liver Microsomes~85% inhibition of laurate ω-hydroxylase activity. nih.gov
Antibody InhibitionPolyclonal Anti-CYP4A (rat)Human Liver Microsomes65% inhibition of laurate 12-hydroxylase activity. nih.gov
Correlation AnalysisCYP4A11 Protein vs. ActivityHuman Liver Samples (n=11)Strong correlation (r = 0.89) between CYP4A11 content and ω-hydroxylase activity. nih.gov
Correlation AnalysisCYP4A11 Protein vs. ActivityHuman Liver Samples (n=14)Poor correlation (r = 0.19), suggesting other P450s may contribute. nih.gov

Research Applications and Biotechnological Potential of 12 Hydroxylaurate

In Vitro Enzymatic Assays for Investigating Hydroxylation Activity

In vitro enzymatic assays are fundamental tools for characterizing the activity and specificity of fatty acid hydroxylases. These assays typically involve incubating the enzyme, often a cytochrome P450 (CYP), with a fatty acid substrate like lauric acid and measuring the formation of hydroxylated products, including 12-hydroxylaurate.

A common method for analyzing lauric acid hydroxylation involves reconstituting the purified P450 enzyme with NADPH-P450 reductase and, in some cases, cytochrome b5, in the presence of phospholipids (B1166683). jmb.or.krnih.gov The reaction is initiated by adding an NADPH-generating system and incubated at a controlled temperature, typically 37°C. jmb.or.kr The reaction is then stopped, and the products are extracted for analysis.

Several analytical techniques are employed to detect and quantify this compound. High-performance liquid chromatography (HPLC) is a widely used method. researchgate.netacs.org For enhanced sensitivity, the products can be derivatized with a fluorescent agent like 4-bromomethyl-6,7-dimethoxycoumarin (B14644) before HPLC analysis. researchgate.net Gas chromatography-mass spectrometry (GC-MS) is another powerful technique used to identify and quantify the trimethylsilyl (B98337) ether derivatives of the hydroxylated products. nih.govnih.gov Radiometric assays using [1-¹⁴C]lauric acid provide a highly sensitive means of tracking product formation. acs.orgnih.gov

These assays have been instrumental in characterizing the activity of various P450 enzymes. For instance, CYP4A11 has been identified as a potent laurate ω-hydroxylase, primarily producing this compound. nih.gov Studies have shown that cytochrome b5 can stimulate the ω-hydroxylation activity of CYP4A11. nih.gov The development of these assays has been crucial for understanding the kinetics and substrate specificity of different fatty acid hydroxylases. nih.govbiomolther.org

Table 1: Key Components and Conditions for In Vitro Lauric Acid Hydroxylation Assays

ComponentTypical Concentration/ConditionPurpose
Purified P450 Enzyme100 pmolThe catalyst for the hydroxylation reaction.
NADPH-P450 Reductase250 pmolElectron donor to the P450 enzyme.
Cytochrome b5VariableCan enhance the activity of some P450s.
Lauric Acid (Substrate)Variable (e.g., 100 µM)The fatty acid to be hydroxylated.
NADPH-Generating SystemPresentProvides the reducing equivalents (NADPH).
Buffer100 mM Potassium Phosphate (pH 7.4)Maintains a stable pH for the reaction.
Temperature37°COptimal temperature for many mammalian enzymes.
Incubation Time10 minDuration of the enzymatic reaction.

Genetic Engineering and Heterologous Expression for Modifying Fatty Acid Hydroxylation Profiles

The expression of plant fatty acid hydroxylase genes in transgenic plants is another approach to alter the fatty acid composition of seed oils. google.com For example, expressing the castor bean fatty acid hydroxylase (FAH12) in Arabidopsis leads to the accumulation of hydroxy fatty acids (HFAs). nih.govnih.gov However, the yields of these modified fatty acids can sometimes be low. nih.govnih.gov To address this, pathway engineering strategies are employed. Co-expressing other enzymes in the lipid biosynthesis pathway, such as diacylglycerol acyltransferase (DGAT), can significantly increase the accumulation of HFAs. nih.govnih.gov For instance, the co-expression of Ricinus communis DGAT2 (RcDGAT2) with FAH12 in Arabidopsis increased HFA content from 17% to nearly 30%. nih.govnih.gov

In microorganisms, the heterologous expression of cytochrome P450 enzymes is a common strategy for producing hydroxylated fatty acids. unl.edu For example, E. coli has been engineered to produce HFAs directly from glucose by co-expressing an acyl-CoA thioesterase and a fatty acid hydroxylase (CYP102A1), while knocking out the acyl-CoA synthetase (FadD). unl.edu This engineered strain was able to produce a mixture of HFAs, including 11-hydroxydodecanoic acid. unl.edu

Site-directed and site-saturation mutagenesis are used to create enzyme variants with altered regioselectivity, leading to the production of different HFA isomers. mdpi.com Furthermore, gene editing technologies like CRISPR/Cas9 offer a precise way to modify the fatty acid profiles of oilseed crops by knocking out specific genes involved in fatty acid metabolism. nih.govfrontiersin.orgresearchgate.net

Table 2: Examples of Genetic Engineering Strategies for Modified Fatty Acid Production

Host OrganismEngineered Gene(s)Outcome
Arabidopsis thalianaRicinus communis fatty acid hydroxylase 12 (FAH12)Accumulation of hydroxy fatty acids (up to 17%). nih.govnih.gov
Arabidopsis thalianaFAH12 and Ricinus communis diacylglycerol acyltransferase 2 (RcDGAT2)Increased hydroxy fatty acid content (up to nearly 30%). nih.govnih.gov
Escherichia coliAcetyl-CoA carboxylase, 'TesA thioesterase, CYP102A1 (knockout of FadD)Production of free fatty acids and hydroxy fatty acids from glucose. unl.edu
Saccharomyces cerevisiaePlant fatty acid hydroxylase genesProduction of hydroxylated fatty acids. google.com
Oilseed CropsCRISPR/Cas9-mediated knockout of fatty acid desaturase genesAltered fatty acid profiles, such as increased oleic acid content. nih.govfrontiersin.org

Biocatalytic Approaches for the Production of Hydroxylated Fatty Acids

Biocatalysis offers a green and sustainable alternative to chemical synthesis for the production of valuable hydroxylated fatty acids like this compound. mdpi.commdpi.com This approach utilizes whole cells or isolated enzymes to perform specific chemical transformations.

Whole-cell biocatalysis is a particularly attractive method as it avoids the costly and time-consuming process of enzyme purification. mdpi.com Recombinant microorganisms, typically E. coli or Saccharomyces cerevisiae, are engineered to express the desired fatty acid hydroxylase. mdpi.commdpi.com These engineered cells can then be used to convert fatty acids into their hydroxylated derivatives.

A key enzyme family used in these biocatalytic systems is the cytochrome P450 monooxygenases (CYPs). unl.edumdpi.com For example, a novel monooxygenase, CYP153AL.m from Limnobacter sp. 105 MED, has been used in a whole-cell system to produce 12-hydroxydodecanoic acid (12-OHDDA) from dodecanoic acid. mdpi.com By optimizing the reaction conditions and the redox partner system, researchers achieved a production of 3.28 g/L of 12-OHDDA. mdpi.com

Another strategy involves the use of self-sufficient CYPs, where the reductase partner is naturally fused to the catalytic domain, simplifying the biotransformation process. mdpi.com The development of robust microbial strains capable of producing HFAs directly from inexpensive feedstocks like glucose is a major goal in this field. unl.edu For instance, an engineered E. coli strain was able to produce 548 mg/L of HFAs through fed-batch fermentation. unl.edu

Utilization as Substrates or Probes in Biochemical and Mechanistic Studies

This compound and its precursor, lauric acid, serve as important tools in biochemical and mechanistic studies of enzymes, particularly cytochrome P450s. acs.orggoogle.comnih.govnih.govnih.gov The hydroxylation of lauric acid to form this compound is a classic assay used to characterize the activity of P450 enzymes, especially those in the CYP4A subfamily. acs.orgnih.gov

The formation of this compound is a specific marker for ω-hydroxylase activity. researchgate.net By measuring the rate of its production, researchers can investigate the kinetics and mechanism of these enzymes. acs.orgnih.gov For example, detailed kinetic analyses of CYP4A11-catalyzed lauric acid hydroxylation have revealed that both electron transfer and C-H bond breaking are rate-limiting steps in the reaction. acs.orgnih.gov

Furthermore, this compound itself can be used as an inhibitor in enzymatic assays to probe the active site of different P450 isoforms. researchgate.net Studies have shown that this compound can inhibit both ω- and (ω-1)-hydroxylase activities, with a much greater inhibitory effect on the ω-hydroxylase. researchgate.net This differential inhibition provides evidence for the involvement of distinct P450 species in these two types of hydroxylation reactions. researchgate.net

In the context of plant biochemistry, the production of hydroxylated fatty acids through the expression of hydroxylase genes in transgenic plants allows for the study of lipid metabolism and the functional roles of these modified fatty acids. google.com For example, the expression of a castor hydroxylase gene in transgenic plants led to an increased accumulation of oleic acid, demonstrating a method to alter plant lipid composition in a directed manner. google.com

Applications in Polymer Science for the Synthesis of Novel Materials (e.g., Biodegradable Elastomers)

Hydroxylated fatty acids, such as this compound, are valuable bifunctional monomers for the synthesis of novel polymers. researchgate.net The presence of both a carboxyl group and a hydroxyl group allows them to undergo polycondensation reactions to form polyesters. These bio-based polyesters are of significant interest as they can be biodegradable and have a wide range of potential applications.

ω-Hydroxy fatty acids, in particular, are excellent monomers for creating polyethylene-like bioplastics. researchgate.net The resulting polymers can exhibit properties ranging from flexible and tough to elastomeric, depending on the specific monomer and polymerization conditions. These materials are being explored for use in adhesives, coatings, lubricants, and as biodegradable elastomers. mdpi.comresearchgate.net

The enzymatic production of these monomers through biocatalysis is a key enabling technology for the sustainable production of these novel materials. researchgate.net Engineered microorganisms can be used to produce high yields of specific ω-hydroxy fatty acids from renewable resources like vegetable oils or glucose. mdpi.comresearchgate.net This integrated approach, combining biotechnology and polymer chemistry, opens up new avenues for the development of environmentally friendly plastics and other materials.

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12-Hydroxylaurate

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